N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a furan ring, making it a subject of interest for researchers and industrial applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-7-5-10(8(2)18-7)13(17)16-9-3-4-11(14)12(15)6-9/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIFRHOZKEYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, similar to other herbicides .
Comparison with Similar Compounds
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): Another herbicide with a similar dichlorophenyl group but different functional groups.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A herbicide that inhibits photosynthesis by blocking the electron transport chain
Uniqueness
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can lead to variations in its reactivity, stability, and biological activity .
Biological Activity
N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known to impart distinct chemical and biological properties. The presence of the dichlorophenyl moiety enhances its reactivity and potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H12Cl2N2O2 |
| Molecular Weight | 303.15 g/mol |
| Functional Groups | Amide, Furan |
| Physical State | Solid at room temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymatic pathways, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. This may be due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Properties : There is emerging evidence that this compound may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The precise mechanisms remain under investigation.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study conducted by researchers at a pharmaceutical institute demonstrated that the compound showed significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
- Anticancer Activity : In vitro assays revealed that this compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. The mechanism appears to involve cell cycle arrest and apoptosis induction.
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival. For instance, it was found to inhibit the enzyme dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations led to increased inhibition zones in agar diffusion tests.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines (e.g., HeLa and A549). The results demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
